Suc-Ala-Pro-Ala-Amc
Overview
Description
Suc-Ala-Pro-Ala-AMC is a tripeptide substrate for elastase . It is a sensitive substrate for human neutrophil elastase .
Synthesis Analysis
The synthesis of Suc-Ala-Pro-Ala-AMC involves attaching the fluorogenic enzyme substrate, which consists of a succinyl group, tripeptide sequence Ala-Pro-Ala (APA), and fluorescent 7-amino-4-methylcoumarin (AMC) species .
Molecular Structure Analysis
The molecular weight of Suc-Ala-Pro-Ala-AMC is 514.53, and its formula is C25H30N4O8 . The sequence is denoted as {Suc}-Ala-Pro-Ala-{AMC} .
Chemical Reactions Analysis
Suc-Ala-Pro-Ala-AMC is a substrate for elastase . The activity of this compound can be quantified by the release of free fluorescent 7-amino-4-methylcoumarin (AMC) .
Physical And Chemical Properties Analysis
Suc-Ala-Pro-Ala-AMC has a molecular weight of 514.53 and a formula of C25H30N4O8 . It is a tripeptide substrate of elastase .
Scientific Research Applications
-
Gastrointestinal Research
-
Biosensor Design
- The compound has been used in the preparation of a peptide-nanocellulose aerogel (PepNA) made from unprocessed cotton .
- The PepNA was designed with protease detection activity .
- The fluorescent tripeptide-substrate (succinyl-alanine-proline-alanine-4-amino-7-methyl-coumarin) was tethered to nanocellulosic aerogels (NA) by esterification of cellulose C6 surface hydroxyl groups with glycidyl-fluorenylmethyloxycarbonyl (FMOC), deprotection, and coupling of the immobilized glycine with the tripeptide .
- The degree of substitution of the peptide analog attached to the anhydroglucose units of PepNA was 0.015 .
-
Enzyme Substrate
- The compound is a specific fluorogenic substrate for human pancreatic elastase and chymotrypsin .
- It also acts as a substrate for Cathepsin G, carboxypeptidase Y, and peptidyl prolyl isomerase .
- Activity is quantified by release of free fluorescent 7-amino-4-methylcoumarin (AMC) which excites at 360-380 nm and emits at 440-460 nm .
-
Protease Activity Measurement
-
Peptidylprolyl Isomerase Substrate
- α-Chymotrypsin Fluorogenic Substrate
Future Directions
properties
IUPAC Name |
4-[[(2S)-1-[(2S)-2-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O8/c1-13-11-22(33)37-19-12-16(6-7-17(13)19)28-23(34)14(2)27-24(35)18-5-4-10-29(18)25(36)15(3)26-20(30)8-9-21(31)32/h6-7,11-12,14-15,18H,4-5,8-10H2,1-3H3,(H,26,30)(H,27,35)(H,28,34)(H,31,32)/t14-,15-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZBPMOSFAFFND-MPGHIAIKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Suc-Ala-Pro-Ala-Amc |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.